Product packaging for 2-(2-Furoyl)hydrazinecarbothioamide(Cat. No.:CAS No. 35771-64-3)

2-(2-Furoyl)hydrazinecarbothioamide

Cat. No.: B2460099
CAS No.: 35771-64-3
M. Wt: 185.2
InChI Key: PVOBZZGVQJMLBL-UHFFFAOYSA-N
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Description

2-(2-Furoyl)hydrazinecarbothioamide is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. Its core structure serves as a key precursor for synthesizing diverse heterocyclic compounds, which are explored for various biological activities. Recent research highlights the potential of this scaffold in antiviral discovery. Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), a crucial enzyme for viral replication. These inhibitors, such as compound F8-B6, have demonstrated potent enzymatic inhibition with IC 50 values in the low micromolar range (e.g., 1.57 µM) and have been characterized as reversible covalent inhibitors, providing a valuable starting point for broad-spectrum antiviral drug candidates . Beyond antiviral applications, this hydrazinecarbothioamide core is extensively investigated for its antimicrobial properties. The scaffold is utilized to synthesize novel derivatives, such as those incorporating a 1,2,4-triazole moiety, which have shown promising activity against a panel of bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa . Molecular docking studies suggest that these compounds can effectively bind to specific enzymatic targets involved in bacterial metabolism, underscoring their value as a tool in combating antibiotic resistance . The compound is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2S B2460099 2-(2-Furoyl)hydrazinecarbothioamide CAS No. 35771-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(furan-2-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c7-6(12)9-8-5(10)4-2-1-3-11-4/h1-3H,(H,8,10)(H3,7,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOBZZGVQJMLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35771-64-3
Record name N-(carbamothioylamino)furan-2-carboxamide
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Synthetic Methodologies and Mechanistic Aspects of 2 2 Furoyl Hydrazinecarbothioamide

Conventional Synthetic Routes for its Preparation

The traditional and most common method for synthesizing N-acyl/aroyl thiosemicarbazides like 2-(2-Furoyl)hydrazinecarbothioamide involves the reaction of a corresponding acid hydrazide with a source of a thiocarbonyl group.

One primary route is the reaction of 2-furoic acid hydrazide (furan-2-carbohydrazide) with an alkali metal thiocyanate (B1210189) (such as potassium or ammonium (B1175870) thiocyanate) in an acidic medium, typically using hydrochloric acid. The acid protonates the thiocyanate to form isothiocyanic acid in situ, which is then attacked by the hydrazide.

An alternative, though less direct, conventional method involves the generation of an acyl isothiocyanate intermediate. This is achieved by reacting an acyl chloride, in this case, 2-furoyl chloride, with ammonium thiocyanate. farmaciajournal.com The resulting 2-furoyl isothiocyanate is not isolated but is reacted directly with hydrazine (B178648) hydrate (B1144303) to yield the final product. farmaciajournal.com A general method for preparing thiosemicarbazides is the condensation of a carboxylic acid hydrazide with an isothiocyanate in a solvent like ethanol (B145695) under reflux. scispace.comnih.gov

Exploration of Reaction Mechanisms in Synthesis

The formation of this compound from 2-furoic acid hydrazide and thiocyanate is understood to proceed via a nucleophilic addition mechanism. The key steps are:

Formation of Electrophile: In the presence of a strong acid, the thiocyanate ion (SCN⁻) is protonated to form isothiocyanic acid (HN=C=S). This increases the electrophilicity of the central carbon atom.

Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the 2-furoic acid hydrazide, acting as the nucleophile, attacks the electrophilic carbon of the isothiocyanic acid.

Proton Transfer: A series of proton transfers occurs, leading to the stabilization of the intermediate and the formation of the final thiosemicarbazide (B42300) structure.

When reacting with an isothiocyanate, the mechanism involves the nucleophilic attack of the hydrazine's terminal nitrogen on the central carbon atom of the isothiocyanate group (-N=C=S). nih.govresearchgate.net This is followed by intramolecular proton rearrangement to yield the stable N-substituted hydrazinecarbothioamide product.

Innovations in Green Chemistry Approaches for Compound Synthesis

In recent years, green chemistry principles have been applied to the synthesis of thiosemicarbazides to reduce environmental impact, shorten reaction times, and improve efficiency. nih.gov Microwave-assisted organic synthesis has emerged as a prominent green technology in this field. nih.govbiotage.com

Microwave irradiation accelerates reactions by directly heating the reactants, often leading to dramatically reduced reaction times, higher yields, and the potential for solvent-free conditions. scispace.comnih.govajol.info For instance, the synthesis of thiosemicarbazone derivatives, which involves the formation of a thiosemicarbazide intermediate or its subsequent reaction, has been shown to be significantly more efficient using microwaves compared to conventional heating. While a traditional reflux method might take hours, a microwave-assisted synthesis can often be completed in minutes. scispace.comajol.info

Synthesis MethodReactantsConditionsReaction TimeYieldReference
ConventionalThiosemicarbazide + AldehydeEthanol, Reflux480 min70-85% mdpi.com
Microwave-AssistedThiosemicarbazide + AldehydeEthanol, Microwave (100W)20-40 min75-92% mdpi.com
Microwave (Solvent-Free)Thiosemicarbazide + AldehydeSolvent-Free, Microwave (100W)3 min80-95% mdpi.com
ConventionalSalicylaldehyde + ThiosemicarbazideEthanol, Reflux6 hours75-81% ajol.info
Microwave (Solvent-Free)Salicylaldehyde + ThiosemicarbazideSilica (B1680970) Gel, Microwave (800W)2-3 min82-89% ajol.info

Strategies for Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high purity, thereby minimizing the need for extensive purification steps. Key strategies include:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and molar ratios of reactants is critical. In conventional synthesis, controlling the rate of addition of reagents can prevent side reactions.

Catalysis: While the primary synthesis may not require a catalyst, derivatization reactions often do. For example, a catalytic amount of acetic acid is commonly used to facilitate the condensation of thiosemicarbazides with ketones. nih.gov

Microwave Parameters: In green synthetic approaches, optimizing the microwave power and irradiation time is crucial for preventing decomposition and maximizing yield. scispace.commdpi.com

Solvent-Free Synthesis: Performing reactions under solvent-free conditions, often facilitated by microwave irradiation and the use of solid supports like silica gel, can lead to higher yields, simpler work-up procedures, and purer products. nih.govajol.info

ParameterConventional MethodOptimized Microwave MethodOutcomeReference
Solvent Ethanol or other organic solventOften solvent-freeReduced waste, easier purification nih.govajol.info
Reaction Time Hours (e.g., 6-16 hours)Minutes (e.g., 2-4 min)Increased throughput, energy savings scispace.comajol.infonih.gov
Yield Moderate to Good (e.g., 46-62%)Good to Excellent (e.g., 84-96%)Improved atom economy nih.gov
Work-up Often requires extraction/crystallizationSimple filtrationReduced solvent use and time ajol.info

Development of Novel Synthetic Pathways and Derivatization Strategies

The core structure of this compound serves as a versatile scaffold for developing novel derivatives and more complex molecules. The primary reactive sites are the terminal thioamide group (-CSNH₂) and the secondary amine proton, which allow for a variety of transformations.

Synthesis of Thiosemicarbazones: A major derivatization pathway is the condensation reaction between the terminal amine of the hydrazinecarbothioamide and an aldehyde or ketone. This reaction, typically carried out in an alcoholic solvent, yields the corresponding thiosemicarbazone. nih.govjconsortium.com These derivatives have been a significant focus of research.

Heterocyclic Ring Formation: The compound is a key precursor for synthesizing five- and six-membered heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, it can be converted into:

1,3,4-Thiadiazoles: Cyclization using dehydrating agents like strong acids or polyphosphate ester (PPE) can yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. encyclopedia.pub

1,2,4-Triazoles: Reaction with appropriate reagents can lead to the formation of the 1,2,4-triazole (B32235) ring system. scispace.com

Multi-Component Reactions (MCRs): One-pot synthesis strategies involving thiosemicarbazide precursors, an aldehyde, and another component are being used to efficiently construct complex molecules like thiazole (B1198619) derivatives in a single step, offering high atom economy and procedural simplicity. nih.govacgpubs.org

Advanced Derivatization: More complex strategies involve modifying the furan (B31954) ring itself prior to or after the formation of the hydrazinecarbothioamide chain. For example, Suzuki-Miyaura cross-coupling reactions can be performed on a halogenated furan precursor to introduce diverse aryl groups before condensation with thiosemicarbazide. nih.gov

Coordination Chemistry of 2 2 Furoyl Hydrazinecarbothioamide

Ligand Design and Coordination Modes

2-(2-Furoyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by the presence of a furan (B31954) ring, a hydrazinecarbothioamide moiety, and key donor atoms—oxygen, nitrogen, and sulfur. This unique structural framework allows for a variety of coordination modes, making it a versatile building block in the design of metal complexes.

The ligand can exist in tautomeric forms, primarily the thione and thiol forms. In the solid state, it predominantly exists in the thione form. However, in solution and upon complexation with metal ions, it can deprotonate and convert to the thiol form. This tautomerism plays a crucial role in its coordination behavior.

The primary coordination modes observed for this compound and related thiosemicarbazones include:

Neutral Bidentate (N,S): The ligand coordinates to the metal center through the azomethine nitrogen and the sulfur atom of the thioamide group, forming a five-membered chelate ring. researchgate.net In this mode, the ligand remains neutral.

Mononegative Bidentate (N,S): Following deprotonation of the hydrazinic N-H group, the ligand coordinates as an anionic bidentate ligand through the azomethine nitrogen and the thiolato sulfur atom.

Tridentate (O,N,S): The furan oxygen atom can also participate in coordination along with the azomethine nitrogen and the thioamide/thiolato sulfur atom. This mode can be either neutral or anionic, depending on the deprotonation of the ligand. Studies on similar furoic acid hydrazones have shown the participation of the furan ring's oxygen in coordination. scispace.comresearchgate.net

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other co-ligands in the coordination sphere. researchgate.net

Synthesis and Elucidation of Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often under reflux. scispace.comresearchgate.netjconsortium.com The resulting complexes are then characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

Transition Metal Coordination Complexes

A significant body of research has focused on the coordination of this compound and its analogues with transition metals, particularly those from the first row such as copper(II), nickel(II), cobalt(II), and zinc(II).

Synthesis: These complexes are generally prepared by mixing a methanolic or ethanolic solution of the ligand with a solution of the corresponding metal chloride, acetate, or sulfate (B86663) salt. scispace.comresearchgate.netnih.gov The reaction mixture is often refluxed for several hours, and the resulting solid complex is filtered, washed, and dried. scispace.comresearchgate.net In some cases, the pH of the reaction is adjusted to facilitate deprotonation of the ligand and formation of the desired complex. scispace.com

Elucidation of Structure: The structures of these complexes are typically proposed based on a combination of elemental analysis, molar conductance measurements, magnetic susceptibility, and spectroscopic data (IR, UV-Vis, and in some cases, ESR and NMR).

Infrared (IR) Spectroscopy: IR spectra provide crucial information about the coordination mode of the ligand. A shift in the ν(C=N) (azomethine) and ν(C=S) (thioketone) stretching frequencies upon complexation indicates the involvement of the azomethine nitrogen and thione sulfur atoms in bonding. The disappearance of the ν(N-H) band and the appearance of a new band corresponding to ν(C-S) at a lower frequency can suggest deprotonation and coordination in the thiol form. scispace.comresearchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For instance, the d-d transitions observed for Cu(II), Ni(II), and Co(II) complexes can help in assigning square planar, tetrahedral, or octahedral geometries. scispace.comresearchgate.net

Magnetic Susceptibility: Magnetic moment measurements help in determining the number of unpaired electrons in the metal center, which further supports the proposed geometry of the complex.

Table 1: Selected Transition Metal Complexes of Furoyl-Containing Hydrazones and Thiosemicarbazones

Metal IonLigand AbbreviationProposed GeometryReference
VO(II)HMCFCHSulfate bridged dimeric square pyramidal scispace.comresearchgate.net
Mn(II)HMCFCHDimeric octahedral scispace.comresearchgate.net
Fe(II)HMCFCHDimeric octahedral scispace.comresearchgate.net
Co(II)HMCFCHDimeric octahedral scispace.comresearchgate.net
Ni(II)HMCFCHPolymeric structure scispace.comresearchgate.net
Cu(II)HMCFCHPolymeric structure scispace.comresearchgate.net
Ni(II)HMPFCHDimeric square planar scispace.comresearchgate.net
Cu(II)HMPFCHOctahedral scispace.comresearchgate.net

HMCFCH = N'-2-[(E)-1-hydroxy-4-methyl-2-oxo-2H-8-chromenyl) ethylidene)-2-furan carbohydrazide (B1668358) HMPFCH = N'-2-[(Z)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyranyl) ethylidene]-furan carbohydrazide

Main Group Metal Coordination Complexes

The coordination chemistry of this compound with main group metals has been explored to a lesser extent compared to transition metals. However, studies on related thiosemicarbazone ligands with organotin(IV) moieties have revealed interesting structural features.

Synthesis: Organotin(IV) complexes are typically synthesized by reacting the thiosemicarbazone ligand with an organotin(IV) chloride, such as dialkyltin(IV) dichloride or trialkyltin(IV) chloride, in a suitable solvent like methanol (B129727) or ethanol (B145695). mdpi.com

Elucidation of Structure: In addition to IR and elemental analysis, multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is a powerful tool for characterizing organotin(IV) complexes. The ¹¹⁹Sn NMR chemical shifts can provide valuable insights into the coordination number and geometry around the tin atom. For instance, different chemical shift ranges are characteristic of four-, five-, six-, or seven-coordinate tin centers. rsc.org

In some reported organotin(IV) complexes with similar hybrid thiosemicarbazone/hydrazone ligands, the compounds were found to be polymeric in the solid state with a seven-coordinate tin atom, which reverts to a hexacoordinate monomeric species in solution. rsc.org

Table 2: Representative Main Group Metal Complexes of Thiosemicarbazones

MetalLigand TypeCoordination NumberGeometryReference
Sn(IV)Hybrid thiosemicarbazone/hydrazone7 (solid), 6 (solution)Polymeric (solid), Monomeric (solution) rsc.org

Lanthanide and Actinide Coordination Complexes

The coordination chemistry of this compound with f-block elements is an emerging area of research. While specific studies on the named ligand are scarce, research on lanthanide and actinide complexes with structurally similar ligands, such as hydroxypyridinone-based chelators and other hydrazones, provides valuable insights into their potential coordination behavior. researchgate.netrsc.orgaminer.org

Synthesis and Characterization: The synthesis of lanthanide and actinide complexes often involves the reaction of the ligand with the corresponding metal nitrate (B79036) or chloride salt in a suitable solvent. The characterization of these complexes relies heavily on spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Coordination Behavior: Lanthanide and actinide ions are hard acids and typically prefer coordination with hard donor atoms like oxygen. Therefore, in complexes with this compound, coordination through the furan oxygen and the carbonyl oxygen (in the enol form) is highly probable. The larger ionic radii of these metal ions can accommodate higher coordination numbers, often leading to the formation of complexes with intricate three-dimensional structures. digitellinc.com

Computational studies on actinide and lanthanide complexes with related ligands have indicated a significant degree of covalency in the metal-ligand bond, particularly for actinides, which is attributed to the involvement of 5f orbitals in bonding. researchgate.netrsc.org

Structural Characterization of Coordination Compounds

The definitive elucidation of the three-dimensional structure of coordination compounds is achieved through single-crystal X-ray diffraction analysis. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Advanced X-ray Crystallographic Analyses

For complexes of ligands structurally similar to this compound, X-ray crystallography has been instrumental in confirming the coordination modes and geometries proposed by spectroscopic methods. researchgate.netresearchgate.netjocpr.commdpi.commdpi.com

Key Structural Features: Crystal structure determinations of related transition metal complexes have revealed a variety of geometries, including square planar, tetrahedral, and distorted octahedral arrangements. jocpr.commdpi.com For instance, in some copper(II) and cobalt(II) complexes, the metal center is found in a distorted octahedral environment. jocpr.commdpi.com

Table 3: Crystallographic Data for Representative Metal Complexes of Related Ligands

ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
Cu(dimpyr)₂(H₂O)₂₂·2H₂OMonoclinicP2₁/nCu-N: 1.98-2.01, Cu-O: 1.96-2.45N-Cu-N: 89.9-180, O-Cu-O: 180 mdpi.com
(Hamdimpy)₂[CoCl₄]·H₂OMonoclinicP2₁/cCo-Cl: 2.25-2.28Cl-Co-Cl: 107.1-112.4 mdpi.com
[Cd(DMPT)Cl₂]MonoclinicP2₁/nCd-N: 2.37-2.46, Cd-Cl: 2.50-2.54N-Cd-N: 67.5-133.7, Cl-Cd-Cl: 111.4 mdpi.com
[Zn(DMPT)Cl₂]MonoclinicP2₁/nZn-N: 2.11-2.26, Zn-Cl: 2.31-2.33N-Zn-N: 73.1-137.9, Cl-Zn-Cl: 115.8 mdpi.com

dimpyr = 2-amino-6-methylpyrimidin-4-(1H)-one, Hamdimpy = 4-amino-2,6-dimetylpyrimidium, DMPT = 2,4-bis(morpholin-4-yl)-6-[(E)-2-[1-(pyridin-2-yl) ethylidene]hydrazin-1-yl]-1,3,5-triazine

Hirshfeld surface analysis is another powerful tool used in conjunction with X-ray crystallography to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the packing and stability of the crystal structure. mdpi.commdpi.comnih.gov These analyses have highlighted the importance of hydrogen bonding and other non-covalent interactions in the supramolecular assembly of these complexes.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are pivotal in elucidating the nature of metal-ligand interactions in coordination complexes of this compound. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to probe the coordination modes and the electronic environment of the metal centers.

Infrared (IR) Spectroscopy:

IR spectroscopy provides valuable insights into the coordination of this compound to a metal ion. The shifting of characteristic vibrational frequencies of the ligand upon complexation indicates the involvement of specific functional groups in bonding.

Key IR spectral bands and their shifts upon complexation are summarized below:

Functional GroupFree Ligand (cm⁻¹)Complexed Ligand (cm⁻¹)Inference
ν(N-H) of NH₂~3429, ~3267, ~3164Shift to lower frequencies or disappearanceInvolvement of amino nitrogen in coordination or deprotonation. nih.gov
ν(C=O) of Furoyl~1670-1660Shift to lower frequencies (~10-15 cm⁻¹)Coordination of the carbonyl oxygen. scispace.com
ν(C=N) azomethine~1611Shift to lower frequenciesCoordination of the azomethine nitrogen. nih.gov
ν(C=S) thioamide~776No significant shiftNon-involvement of the thioamide sulfur in coordination in some cases. nih.gov
New bands-~550-510 and ~420-450Formation of M-N and M-S bonds, respectively. ekb.eg

For instance, in some complexes, a downward shift in the ν(C=N) (azomethine) and ν(C-O) (phenolic) bands confirms the participation of the azomethine nitrogen and phenolic oxygen in coordination. scispace.com The presence of ν(NH) bands in the spectra of some complexes suggests the ligand coordinates in its keto form. scispace.com Conversely, the disappearance of the ν(N-H) band can indicate deprotonation and coordination of the nitrogen atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is instrumental in studying the electronic transitions within the metal complexes. libretexts.org The spectra of these complexes typically exhibit bands arising from intra-ligand transitions (π → π* and n → π*) and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions. libretexts.orgresearchgate.net Additionally, d-d transitions within the metal ion can be observed, providing information about the geometry of the complex. libretexts.orgslideshare.net

For example, manganese(II) complexes of a related Schiff base showed absorption bands indicative of a tetrahedral geometry. ajol.info The position and intensity of these bands are influenced by the nature of the ligand and the metal ion. bath.ac.uk For instance, intense charge transfer bands are often observed in the UV region, while the weaker d-d transition bands appear in the visible region. libretexts.orgajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. ajol.infonih.gov Chemical shift changes upon complexation provide evidence for the coordination sites. For example, the downfield shift of the N-H proton signal in ¹H NMR spectra can indicate its involvement in coordination. researchgate.net Similarly, shifts in the carbon signals of the furoyl ring and the carbothioamide backbone in ¹³C NMR spectra can pinpoint the atoms involved in the metal-ligand bond. ajgreenchem.com

Theoretical Frameworks for Metal-Ligand Bonding and Stability

Theoretical and computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide a deeper understanding of the metal-ligand bonding and stability in coordination complexes. mdpi.comnih.govsemanticscholar.org

DFT calculations can be employed to:

Optimize the geometry of the complexes. semanticscholar.org

Calculate vibrational frequencies to aid in the assignment of IR bands.

Analyze the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO).

Quantify the metal-ligand bond strength and the contributions of electrostatic and covalent interactions through energy decomposition analysis. mdpi.com

Studies on related systems have shown that the interaction between the metal ion and the ligand is often predominantly electrostatic, with covalent contributions also playing a significant role. mdpi.com The stability of the complexes is influenced by factors such as the nature of the metal ion, the coordination number, and the specific donor atoms of the ligand that are involved in bonding. dalalinstitute.com For instance, computational studies have been used to predict the non-carcinogenic nature of some thiosemicarbazone complexes through Ames tests. nih.gov Molecular docking studies can also be performed to predict the binding interactions of these complexes with biological targets. nih.govnih.gov

Reactivity Profiles and Kinetic Studies of Coordination Complexes

The reactivity of coordination complexes of this compound and its derivatives is a crucial aspect of their chemistry, particularly for applications in catalysis and medicinal chemistry. Kinetic studies provide insights into the mechanisms of reactions such as ligand substitution and electron transfer.

Kinetic investigations often involve monitoring the reaction progress over time using techniques like UV-Vis spectrophotometry. kg.ac.rs These studies can determine the rate constants and activation parameters of a reaction, which in turn help to elucidate the reaction mechanism.

For example, studies on the substitution reactions of ruthenium(II) polypyridyl complexes with biomolecules have shown that the rate of reaction depends on the nature of the entering nucleophile. kg.ac.rs The kinetics of substitution reactions of related furan derivatives with hydroxyl radicals have also been investigated, revealing that the reaction pathways are temperature-dependent. nih.govresearchgate.netresearchgate.net At lower temperatures, addition reactions may dominate, while at higher temperatures, abstraction reactions become more significant. researchgate.netresearchgate.net

The reactivity of these complexes is influenced by several factors, including:

The nature of the metal center.

The electronic and steric properties of the ligand.

The nature of the incoming and outgoing ligands.

The reaction conditions, such as solvent and temperature.

Understanding the reactivity profiles and kinetic behavior of these complexes is essential for designing new compounds with specific catalytic or biological activities.

Mechanistic Investigations of Biological Activities for 2 2 Furoyl Hydrazinecarbothioamide and Its Coordination Compounds

Elucidation of Antimicrobial Action Mechanisms

The antimicrobial properties of 2-(2-Furoyl)hydrazinecarbothioamide, a member of the thiosemicarbazone class, are largely attributed to its ability to interfere with essential microbial cellular processes. The coordination of this ligand with metal ions often enhances its biological activity. nih.govnih.govnih.govbenthamopenarchives.com

Bacterial Growth Inhibition Mechanisms

The antibacterial action of thiosemicarbazones like this compound is multifaceted, involving the targeting of several key bacterial pathways. The lipophilic nature of these compounds, often enhanced upon metal complexation, facilitates their passage through bacterial cell membranes. mdpi.com Once inside the cell, they can exert their effects through various mechanisms.

One primary mechanism is the inhibition of cell wall biosynthesis . Some thiosemicarbazides have been identified as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in the peptidoglycan synthesis pathway. benthamopenarchives.com Another proposed mechanism involves the inhibition of DNA synthesis . This can occur through the blockage of enzymes crucial for DNA replication, such as DNA gyrase (topoisomerase II). nih.gov

Furthermore, these compounds can act as antimetabolites , disrupting critical metabolic pathways. For instance, some derivatives have been shown to inhibit biotin (B1667282) carboxylase, a key enzyme in the fatty acid synthesis pathway, which is vital for maintaining the integrity of the bacterial cell membrane. nih.gov The chelation of essential metal ions by the thiosemicarbazone can also contribute to its antibacterial effect by depriving bacteria of necessary cofactors for enzymatic reactions. The coordination of the ligand to a metal center typically occurs through the sulfur and a nitrogen atom. nih.govnih.gov

Putative Bacterial Growth Inhibition Mechanisms

MechanismTargetEffectReference
Inhibition of Cell Wall SynthesisD-alanyl-D-alanine ligaseBlocks peptidoglycan formation benthamopenarchives.com
Inhibition of DNA SynthesisDNA gyrase (Topoisomerase II)Inhibits DNA replication nih.gov
Disruption of Membrane FunctionBacterial MembranesIncreases permeability, destabilization mdpi.com
Antimetabolite ActivityBiotin Carboxylase (Fatty Acid Synthesis)Inhibits production of essential fatty acids nih.gov

Fungal Growth Inhibition Mechanisms

The antifungal activity of this compound and its analogues is predominantly linked to the disruption of the fungal cell membrane. The primary target is ergosterol (B1671047) , the main sterol component in fungal cell membranes, which is absent in mammalian cells, offering a degree of selective toxicity. nih.gov

The mechanism involves the inhibition of enzymes in the ergosterol biosynthesis pathway . Thiosemicarbazones, particularly their metal complexes, can bind to and inhibit lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol. nih.govscielo.br This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which alters the fluidity and integrity of the fungal membrane, ultimately leading to cell death. scielo.br Metal complexes, especially those with copper(II) and zinc(II), often exhibit greater antifungal activity than the uncomplexed ligands. nih.govbohrium.compharmacophorejournal.com

Key Fungal Growth Inhibition Mechanisms

MechanismTargetEffectReference
Inhibition of Ergosterol BiosynthesisLanosterol 14α-demethylase (Cytochrome P450)Depletion of ergosterol, accumulation of toxic sterols nih.govscielo.br
Direct Membrane InteractionErgosterolDisruption of cell membrane integrity and function scielo.br

Antiviral Action Mechanisms

Thiosemicarbazones have a history of antiviral activity, with some compounds having been developed as antiviral drugs. benthamopenarchives.com Their mechanism of action against viruses is often centered on the inhibition of viral nucleic acid synthesis . A key target for many thiosemicarbazones is ribonucleotide reductase , an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis and repair. nih.gov By inhibiting this enzyme, the compound effectively halts viral replication.

Another significant antiviral mechanism is the inhibition of viral polymerases, such as RNA-dependent RNA polymerase (RdRp) , which is essential for the replication of many RNA viruses. nih.gov Some compounds can also interfere with the virus's ability to enter the host cell by blocking the binding of viral proteins to cellular receptors. nih.gov The broad-spectrum antiviral potential of thiosemicarbazones is linked to their ability to interfere with host-regulated pathways involved in viral replication, rather than targeting specific viral proteins. nih.gov

Mechanistic Pathways of Antitumor Activity

The antitumor effects of this compound and its coordination compounds are multifaceted, involving the disruption of the cell cycle and the activation of programmed cell death pathways. nih.gov

Cell Cycle Perturbation and Arrest Mechanisms

A key feature of the antitumor activity of thiosemicarbazones is their ability to induce cell cycle arrest , preventing cancer cells from proliferating. Research on related hydrazinecarbothioamide compounds has demonstrated the ability to arrest the cell cycle at the G1 phase . nih.gov This arrest prevents the cell from entering the S phase, the stage of DNA replication.

Other studies on similar heterocyclic compounds have shown arrest at the G2/M phase , which stops the cell from entering mitosis. frontiersin.org This G2/M arrest is often associated with the upregulation of cell cycle inhibitors like p21 and the downregulation of cyclins necessary for mitotic entry. frontiersin.orgresearchgate.net The specific phase of arrest can depend on the cell type and the specific chemical structure of the compound. The induction of cell cycle arrest provides a window for DNA repair mechanisms to act, but in cancer cells with compromised repair pathways, it can lead to apoptosis. nih.gov

Cell Cycle Arrest Mechanisms

Cell Cycle PhaseKey Molecular EventsOutcomeReference
G1 ArrestInhibition of G1-S transitionPrevents DNA replication nih.gov
G2/M ArrestUpregulation of p21, downregulation of mitotic cyclinsPrevents entry into mitosis frontiersin.org

Induction of Apoptosis and Necroptosis Pathways

A primary mechanism through which this compound and its metal complexes exert their antitumor effects is by inducing apoptosis , or programmed cell death. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is a major route of action. nih.govmdpi.com

This pathway is often initiated by the generation of reactive oxygen species (ROS) within the cancer cells, a common effect of thiosemicarbazone metal complexes. nih.govnih.gov The increase in ROS leads to a decrease in the mitochondrial membrane potential and increases its permeability. nih.govnih.gov This triggers the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. nih.govmdpi.com

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates a cascade of caspases , the executioner enzymes of apoptosis. nih.gov Specifically, the activation of caspase-9 (an initiator caspase in the intrinsic pathway) and subsequently caspase-3 and -7 (executioner caspases) has been observed. nih.govnih.gov Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Some studies also point to the involvement of the extrinsic (death receptor) pathway, indicating a comprehensive attack on cancer cell survival mechanisms. frontiersin.org

Key Events in Apoptosis Induction

EventDescriptionReference
ROS GenerationIncreased production of reactive oxygen species in tumor cells. nih.govnih.gov
Mitochondrial DisruptionDecreased mitochondrial membrane potential and release of cytochrome c. nih.govnih.govmdpi.com
Caspase ActivationActivation of initiator caspase-9 and executioner caspases-3 and -7. nih.govnih.gov
PARP CleavageCleavage of poly(ADP-ribose) polymerase by activated caspase-3. nih.gov

Enzyme Inhibition Relevant to Oncogenesis

The anticancer activity of hydrazinecarbothioamide derivatives and their metal complexes is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage the topology of DNA during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell death in rapidly dividing cancer cells. Metal complexes, in particular, have shown potential as topoisomerase inhibitors. For instance, certain complexes have been found to induce DNA damage through the inhibition of human topoisomerase I (hTopoI). nih.gov Molecular docking studies on related mixed ligand-metal complexes of 2-(butan-2-ylidene) hydrazinecarbothioamide have suggested that both Ribonucleotide Reductase and topoisomerase II are potential targets for these types of compounds. nih.gov

Kinase and Signaling Pathway Modulation: Cancer progression is heavily reliant on signaling pathways that control cell growth and proliferation. The NF-κB (nuclear factor kappa B) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. Certain metal complexes have demonstrated the ability to regulate NF-κB localization and the levels of associated proteins like TNF-α (tumor necrosis factor-alpha), a key inflammatory cytokine. nih.gov Furthermore, derivatives of the core structure have shown inhibitory action against critical kinases like EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, which are well-known oncogenic drivers. researchgate.net

Inhibition of Other Cancer-Related Enzymes: The ubiquitin-proteasome system is vital for protein degradation and is a validated target in cancer therapy. Deubiquitinating enzymes (DUBs) reverse the process of ubiquitination and their dysregulation is implicated in cancer. mdpi.com Small molecule inhibitors targeting DUBs, such as USP2a, which regulates the p53 tumor suppressor, have been identified and show the potential of related heterocyclic structures to interfere with these pathways. mdpi.com

Interaction Mechanisms with Nucleic Acids

The cytotoxic ability of many anticancer agents, including metal-based drugs, is directly linked to their capacity to interact with DNA. These interactions can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Research indicates that metal complexes of hydrazinecarbothioamide derivatives can induce DNA damage. nih.gov

While the precise binding mode of this compound is not extensively detailed, analogous compounds offer insight. The planar nature of the aromatic furan (B31954) ring and the chelating potential of the hydrazinecarbothioamide moiety suggest that both the ligand and its metal complexes could interact with DNA through several mechanisms, including:

Intercalation: The planar aromatic systems could insert between the base pairs of the DNA double helix.

Groove Binding: The molecule could bind to the minor or major grooves of DNA.

Covalent Binding: The metal center of a coordination compound can form coordinate bonds with the phosphate (B84403) backbone or the nitrogenous bases of DNA.

Mechanisms of Other Pharmacological Relevance (e.g., anti-inflammatory, antioxidant)

Antioxidant Mechanisms: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including cancer and inflammatory conditions. nih.gov Hydrazinecarbothioamide derivatives have demonstrated significant antioxidant activity. nih.govpsu.edu The primary mechanism is their ability to act as free radical scavengers. nih.govpsu.edu

The process often involves the donation of a hydrogen atom or an electron to a stable free radical like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), thus neutralizing it. nih.govpsu.edunih.gov This capacity is evaluated by observing the reduction in the absorbance of the DPPH solution. nih.govpsu.edu Computational studies on similar structures suggest several possible antioxidant pathways frontiersin.org:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the free radical.

Single-Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by the loss of a proton from the resulting radical cation. frontiersin.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron. nih.govfrontiersin.org

The presence of the thioamide and furan moieties likely contributes to this activity through the stabilization of the resulting radical species.

Anti-inflammatory Mechanisms: Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. nih.gov The anti-inflammatory action of many drugs stems from their ability to inhibit enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.govmdpi.com

Derivatives of hydrazinecarbothioamide and their metal complexes have shown promising anti-inflammatory effects. Mechanistic studies reveal their ability to:

Inhibit COX Enzymes: Like many non-steroidal anti-inflammatory drugs (NSAIDs), these compounds can inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. nih.govmdpi.com Some related tricyclic 1,2-thiazine derivatives demonstrated preferential inhibition of COX-2 over COX-1. mdpi.com

Reduce Inflammatory Mediators: They can significantly reduce the production of key inflammatory mediators. This includes the inhibition of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) expression. nih.gov They have also been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6). semanticscholar.org

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing more potent and selective therapeutic agents.

SAR studies on hydrazinecarbothioamide derivatives have revealed that small structural changes can lead to significant differences in biological activity.

Substituents on Aromatic Rings: The nature and position of substituents on the furan ring or other aromatic parts of the molecule are critical. For related quinolone-based hydrazinecarbothioamides, substituents on the quinolone moiety were found to significantly alter cytotoxic and enzyme-inhibiting activity. researchgate.net For example, an electron-withdrawing chlorine atom at a specific position resulted in high potency, whereas changing it to bromine or a methyl group abolished the activity. researchgate.net

The Hydrazone Linker: The hydrazone fragment (-NH-N=C-) is often crucial for activity. In studies of related 2-thiazolylhydrazone derivatives, this linker was found to be important for neuraminidase inhibitory activity. researchgate.net

Terminal Groups: Modifications at the terminal nitrogen of the carbothioamide group can influence activity. The presence of hydroxyl groups on the molecule can contribute significantly to antioxidant activity, suggesting their direct involvement in radical scavenging mechanisms. nih.gov

The coordination of hydrazinecarbothioamide ligands to metal ions is a well-established strategy for enhancing biological activity. nih.govresearchgate.net This enhancement is often attributed to several factors according to Tweedy's chelation theory.

Increased Lipophilicity: Upon chelation, the polarity of the metal ion is reduced by partial sharing of its positive charge with the donor atoms of the ligand. This increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of cells and microorganisms. nih.gov

Synergistic Effects: The combination of the metal ion and the ligand can lead to a synergistic effect, where the complex is more active than either component alone. mdpi.com The metal ion itself can be a key part of the active site, or it can help to hold the ligand in a specific conformation that is optimal for binding to a biological target.

Nature of the Metal Ion: The choice of the metal ion has a profound impact on the activity of the resulting complex. Copper(II) complexes, for example, are often found to be the most effective inhibitors of pathogenic bacteria compared to other transition metals. researchgate.net Studies on mixed ligand complexes of a related hydrazinecarbothioamide showed that specific cobalt, copper, and zinc complexes were active against different cancer cell lines and bacteria. nih.gov

The collective evidence points to this compound and its coordination compounds as a versatile scaffold. The mechanistic investigations reveal a multi-pronged mode of action, targeting key enzymes and pathways implicated in oncogenesis and inflammation, while also possessing the ability to mitigate oxidative stress. The rich structure-activity relationships provide a clear roadmap for future optimization, promising the development of novel therapeutic agents based on this privileged chemical structure.

Theoretical and Computational Studies on 2 2 Furoyl Hydrazinecarbothioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-(2-Furoyl)hydrazinecarbothioamide and its derivatives. These studies provide insights into the molecule's geometry, electronic properties, and potential interaction mechanisms.

One study focused on (2E)-2-(furan-2-ylmethylidene) hydrazine (B178648) carbothioamide (FMHC) as a corrosion inhibitor for mild steel. researchgate.net Using DFT, researchers calculated various quantum chemical parameters to understand the inhibitor's adsorption behavior on the steel surface. researchgate.net Key parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and Mulliken charges were determined. These calculations helped to suggest a mechanism for the adsorption of FMHC on mild steel. researchgate.net

Similarly, DFT calculations have been used to validate the molecular structure of related hydrazinecarbothioamide derivatives. researchgate.net For instance, the geometry of (E)-2-(butan-2-ylidene)hydrazinecarbothioamide was optimized at the B3LYP/6-31G++(d,p) level of theory. researchgate.net Such calculations are crucial for confirming the most stable conformation of the molecule and understanding its intrinsic properties. researchgate.net

Frontier molecular orbital analysis, which examines the HOMO and LUMO, is a common application of quantum chemical calculations for this class of compounds. The HOMO and LUMO energies are indicative of the molecule's ability to donate and accept electrons, respectively, which is critical for predicting its reactivity and interaction with other molecules. researchgate.net The molecular electrostatic potential (MEP) is another valuable tool derived from these calculations, providing a visual representation of the charge distribution and highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the stability of the molecule arising from hyperconjugative interactions and electron delocalization. researchgate.net These theoretical findings are often correlated with experimental data from spectroscopic techniques to provide a comprehensive understanding of the molecule's electronic structure. researchgate.net

Table 1: Selected Quantum Chemical Parameters for Hydrazinecarbothioamide Derivatives

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
Energy Gap (ΔE) Difference between ELUMO and EHOMORelates to the chemical reactivity and stability of the molecule.
Dipole Moment (μ) Measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Charges Distribution of atomic charges within the molecule.Helps in understanding the sites of electrophilic and nucleophilic attack.

This table is a generalized representation based on typical quantum chemical studies of similar compounds.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule, such as this compound, to the active site of a biological macromolecule, typically a protein. This method is crucial in drug discovery and design for identifying potential therapeutic targets and understanding the molecular basis of inhibition.

Derivatives of this compound have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. For example, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide were identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Docking simulations revealed the binding mode of these compounds within the active site of Mpro, providing a structural basis for their inhibitory activity. nih.gov These in silico studies were instrumental in guiding the subsequent optimization of the lead compounds to enhance their potency. nih.gov

In a similar vein, molecular docking has been employed to investigate the inhibitory potential of carbothioamide derivatives against other enzymes like carbonic anhydrase II and 15-lipoxygenase. mdpi.com These simulations help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. mdpi.com The binding energy, often calculated as a scoring function in docking programs, provides an estimate of the binding affinity, with lower binding energies generally indicating a more stable complex. researchgate.net

The process typically involves preparing the three-dimensional structures of both the ligand (the hydrazinecarbothioamide derivative) and the target protein. The ligand is then placed in various conformations and orientations within the protein's binding site, and the interactions are scored. The results of molecular docking are often visualized to analyze the binding pose and key interactions, which can inform the design of more potent and selective inhibitors. nih.gov

Table 2: Examples of Molecular Docking Studies on Hydrazinecarbothioamide Derivatives

Compound ClassTarget ProteinKey Findings
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivativesSARS-CoV-2 Main Protease (Mpro)Identified as novel non-peptidomimetic inhibitors, with docking revealing binding modes within the active site. nih.gov
Hydrazine-1-carbothioamide derivativesBovine Carbonic Anhydrase II (b-CA II) and 15-Lipoxygenase (15-LOX)In silico studies elucidated the binding modes of potent inhibitors in the active sites of both enzymes. mdpi.com
(E)-2-(butan-2-ylidene)hydrazinecarbothioamide complexesNicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and Myeloperoxidase (MPO)Molecular docking was used to predict the binding affinity and interactions of the metal complexes with these targets. researchgate.net
2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamideDihydrofolate Reductase (DHFR)Docking studies suggested the compound is a potential inhibitor of DHFR, surpassing some known analogues in binding strength. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. For compounds like this compound and its derivatives, MD simulations provide valuable insights into their conformational flexibility, stability of binding to biological targets, and the nature of intermolecular interactions.

In the context of drug discovery, MD simulations are often performed on ligand-protein complexes predicted by molecular docking. mdpi.com For instance, after docking hydrazine-1-carbothioamide derivatives into the active sites of carbonic anhydrase II and 15-lipoxygenase, MD simulations were conducted to confirm the stability of the predicted binding modes. mdpi.com These simulations, often run for nanoseconds, track the movements of all atoms in the system, providing a dynamic picture of how the ligand and protein interact. mdpi.comresearchgate.net

The stability of the ligand-protein complex during the simulation is a key indicator of a viable binding mode. mdpi.com Analysis of the MD trajectory can reveal important information such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. mdpi.com

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a common approach used to calculate these binding free energies from the MD simulation trajectory. researchgate.net

The general workflow for an MD simulation of a ligand-protein complex involves several steps. First, the system is solvated in a water box and neutralized with ions. Then, the system is minimized to remove any steric clashes. This is followed by a heating phase to bring the system to the desired temperature and an equilibration phase to ensure the system is stable. Finally, the production run is performed, during which the trajectory data is collected for analysis. mdpi.com

Predictive Modeling of Spectroscopic Signatures

Computational methods play a crucial role in predicting and interpreting the spectroscopic signatures of molecules like this compound. Theoretical calculations can provide valuable insights that complement and aid in the analysis of experimental spectroscopic data.

Density Functional Theory (DFT) is a widely used method for predicting various spectroscopic properties. For example, the vibrational frequencies in an infrared (IR) spectrum can be calculated and compared with experimental data. researchgate.net A study on (2E)-2-(furan-2-ylmethylidene) hydrazine carbothioamide (FMHC) reported the calculated IR spectral data, including characteristic stretching frequencies for N-H, C=N, and C=C bonds. researchgate.net The correlation between theoretical and experimental vibrational frequencies can be used to confirm the molecular structure and assign spectral bands. researchgate.net

Similarly, theoretical calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating the ¹H and ¹³C NMR chemical shifts of a molecule and comparing them with experimental values, researchers can validate the proposed structure. researchgate.net High correlation coefficients between the theoretical and experimental NMR data lend strong support to the structural assignment. researchgate.net

Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions observed in UV-Visible spectroscopy. researchgate.net These calculations can help to understand the nature of the electronic excitations and assign the observed absorption bands. The effect of different solvents on the UV-Visible spectrum can also be modeled computationally. researchgate.net

The general approach involves first optimizing the geometry of the molecule using a suitable level of theory and basis set. Then, using the optimized geometry, the desired spectroscopic properties are calculated. The accuracy of the predicted spectra depends on the chosen computational method and basis set. researchgate.net

Table 3: Correlation of Theoretical and Experimental Spectroscopic Data for a Hydrazinecarbothioamide Derivative

Spectroscopic TechniqueTheoretical MethodKey FindingsReference
FT-IRDFT/B3LYP/6-31G++(d,p)High correlation coefficient (R² = 0.9984) between theoretical and experimental vibrational frequencies. researchgate.net
¹H NMRDFT/B3LYP/6-31G++(d,p)High correlation coefficient (R² = 0.9964) between theoretical and experimental chemical shifts. researchgate.net
¹³C NMRDFT/B3LYP/6-31G++(d,p)High correlation coefficient (R² = 0.9974) between theoretical and experimental chemical shifts. researchgate.net
UV-VisibleTD-DFTUsed to explore the electronic transitions in various solvents. researchgate.net

The data in this table is based on a study of (E)-2-(butan-2-ylidene)hydrazinecarbothioamide and serves as an illustrative example. researchgate.net

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. While specific studies on the reaction pathways of this compound are not extensively detailed in the provided search results, the methodologies for such analyses are well-established.

The synthesis of hydrazinecarbothioamide derivatives often involves condensation reactions. researchgate.net Computational methods can be used to model these reactions, providing insights into the reaction mechanism, energetics, and the structures of intermediates and transition states. For example, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide from a hydrazinecarbothioamide precursor involves a dehydrosulfurization reaction. mdpi.com Computational analysis could elucidate the step-by-step mechanism of this cyclization process.

The general approach to studying a reaction pathway computationally involves locating the stationary points on the potential energy surface, which correspond to the reactants, products, intermediates, and transition states. The energy and structure of each of these species are calculated, typically using methods like Density Functional Theory (DFT). nih.gov

The transition state is a critical point on the reaction pathway, representing the energy maximum along the reaction coordinate. Identifying the transition state structure allows for the calculation of the activation energy, which is a key determinant of the reaction rate. Vibrational frequency calculations are performed to confirm that a located structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Computational synthesis planning is an emerging area that combines knowledge of chemical reactions with algorithms to design synthetic routes to target molecules. nih.gov Such approaches could potentially be applied to devise efficient synthetic strategies for this compound and its derivatives, considering both enzymatic and traditional chemical transformations. nih.gov These programs can explore a vast chemical reaction space to propose novel and efficient reaction pathways. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-(2-Furoyl)hydrazinecarbothioamide in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the furan (B31954) ring, the hydrazone moiety, and the thioamide group are observed. The protons on the furan ring typically appear as multiplets in the aromatic region of the spectrum. The chemical shifts and coupling constants of these protons provide information about their relative positions on the furan ring. The NH and NH₂ protons of the hydrazinecarbothioamide chain appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbon of the furoyl group and the thiocarbonyl carbon (C=S) of the thioamide group are typically observed at the downfield end of the spectrum. The carbon atoms of the furan ring exhibit characteristic chemical shifts that aid in their assignment.

Table 1: Representative ¹H NMR Spectral Data for Hydrazinecarbothioamide Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity
NH 11.12 s
OH 9.75 s
Aromatic CH 7.10 - 7.24 m
CH=N 6.35 s
NH₂ 6.38, 6.39 2s

Note: Data is for a related compound, 2-(2-Hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide, and serves as an illustrative example. ajol.info

Table 2: Representative ¹³C NMR Spectral Data for Hydrazinecarbothioamide Derivatives

Carbon Chemical Shift (δ, ppm)
C=S 171.6
C-OH 153.2
C-OCH₃ 151.2
Aromatic C 117.7 - 131.5

Note: Data is for a related compound, 2-(2-Hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide, and serves as an illustrative example. ajol.info

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum, often obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), provides a "molecular fingerprint" that is characteristic of the compound's structure. The fragmentation pathways can be analyzed to confirm the connectivity of the different functional groups within the molecule. For instance, cleavage of the amide bond or the C-N bond of the hydrazine (B178648) moiety can lead to characteristic fragment ions. The nitrogen rule in mass spectrometry can also be a useful predictor for the molecular ions and their fragmentation patterns. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. The IR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions of the molecule.

Key characteristic absorption bands in the IR spectrum of this compound include the N-H stretching vibrations of the amide and amine groups, typically observed in the range of 3100-3400 cm⁻¹. The C=O stretching vibration of the furoyl group gives a strong absorption band around 1650-1680 cm⁻¹. The C=S stretching vibration of the thioamide group is usually found in the region of 1200-1300 cm⁻¹. The vibrations of the furan ring also give rise to characteristic bands in the fingerprint region of the spectrum. ajol.info

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information, particularly for non-polar bonds. For instance, the C=S bond, which can sometimes be weak in the IR spectrum, may show a strong signal in the Raman spectrum.

Table 3: Characteristic IR Frequencies for Hydrazinecarbothioamide Derivatives

Functional Group Vibrational Mode Frequency (cm⁻¹)
O-H Stretching 3448
N-H₂ Stretching 3351, 3330
N-H Stretching 3271
C=N Stretching 1610

Note: Data is for a related compound, 2-(2-Hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide, and serves as an illustrative example. ajol.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The furan ring and the C=O and C=S chromophores contribute significantly to the UV-Vis absorption. This technique is also highly valuable for studying the formation of metal complexes with the compound, as complexation often leads to significant shifts in the absorption maxima and changes in the molar absorptivity. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be determined. This includes the identification of intermolecular interactions such as hydrogen bonds, which can play a crucial role in the physical properties of the compound. For related thiosemicarbazone derivatives, studies have shown that molecules are often linked by N—H⋯S hydrogen bonds, forming chains or other supramolecular architectures. nih.gov

Chromatographic and Electrochemical Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. By selecting an appropriate stationary phase and mobile phase, it is possible to separate the target compound from any impurities or byproducts from its synthesis. nih.gov A UV detector is often used for detection, and the area under the chromatographic peak is proportional to the concentration of the compound.

Thin-layer chromatography (TLC) is a simpler and faster chromatographic technique that is often used to monitor the progress of a reaction and for preliminary purity checks.

Electrochemical methods can also be employed to study the redox properties of this compound. Techniques such as cyclic voltammetry can provide information about the oxidation and reduction potentials of the molecule, which can be relevant to its potential applications in areas such as corrosion inhibition or as a ligand in redox-active metal complexes. researchgate.net

Table 4: List of Chemical Compounds

Compound Name
This compound
2-(2-Hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide
Thiosemicarbazide (B42300)
Furan
2-Furoyl chloride
Potassium thiocyanate (B1210189)

Derivatization Strategies and Analog Design Based on 2 2 Furoyl Hydrazinecarbothioamide Scaffold

Rational Design and Synthesis of N-Substituted Analogues

A common synthetic approach involves reacting 2-furoic hydrazide with various aryl or alkyl isothiocyanates. This method allows for the introduction of a wide array of substituents at the N4-position of the thiourea (B124793) core. Another established method is the reaction of an appropriate aldehyde with a substituted thiosemicarbazide (B42300), often in the presence of an acid catalyst, to form a thiosemicarbazone linkage. nih.gov Research into similar scaffolds has shown that reacting intermediates with substituted thiosemicarbazides is an effective way to produce a variety of N-substituted derivatives. nih.gov

Table 1: Examples of N-Substituted Analogues

Base ScaffoldReagentResulting Analogue
2-Furoic hydrazidePhenyl isothiocyanateN-phenyl-2-(2-furoyl)hydrazinecarbothioamide
2-Furoic hydrazideMethyl isothiocyanateN-methyl-2-(2-furoyl)hydrazinecarbothioamide
2-Furoic hydrazide4-Chlorophenyl isothiocyanateN-(4-chlorophenyl)-2-(2-furoyl)hydrazinecarbothioamide

Chemical Modifications of the Furan (B31954) Moiety

The furan ring is another key site for structural modification. shareok.org The instability of the furan ring can present challenges, but modern synthetic methods have enabled its successful functionalization. shareok.org A prominent strategy for modifying the furan moiety is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents onto the furan ring, typically at the 5-position.

The synthesis often begins with a halogenated furan precursor, such as 5-bromofuran-2-carbaldehyde. nih.gov This intermediate can then be coupled with a diverse range of boronic acids to generate substituted furan aldehydes. nih.gov These aldehydes are subsequently reacted with thiosemicarbazide to yield the final target compounds. nih.gov This modular approach facilitates the exploration of how different substituents on the furan ring impact the molecule's properties. nih.gov

Table 2: Furan Modification via Suzuki-Miyaura Coupling

Furan PrecursorBoronic AcidResulting Intermediate
5-Bromofuran-2-carbaldehydePhenylboronic acid5-Phenylfuran-2-carbaldehyde
5-Bromofuran-2-carbaldehyde(4-Carbamoylphenyl)boronic acid5-(4-Carbamoylphenyl)furan-2-carbaldehyde
(5-Formylfuran-2-yl)boronic acid4-Bromotoluene5-(p-Tolyl)furan-2-carbaldehyde

Structural Alterations of the Thiourea Core

The thiourea core is a critical pharmacophore that provides a flexible linker and key hydrogen bonding sites. Alterations to this core can modulate the compound's conformational flexibility and electronic properties. Common strategies include:

Bioisosteric Replacement: The most frequent alteration is the replacement of the sulfur atom with an oxygen atom to form the corresponding urea (B33335) analogue. This changes the hydrogen bond donating and accepting capabilities and can alter the molecule's metabolic stability and polarity.

Linker Modification: The hydrazine (B178648) linker itself can be modified. For instance, acylation or alkylation of the nitrogen atom adjacent to the furoyl group can be explored to alter the electronic and steric properties.

Recyclization Reactions: Under certain conditions, the hydrazone or thiosemicarbazone moiety can undergo rearrangement or recyclization to form new heterocyclic systems, such as 1,2,4-triazoles or 1,3,4-thiadiazoles. beilstein-journals.org The Boulton-Katritzky rearrangement, for example, is a known method for converting hydrazones into 1,2,3-triazoles. beilstein-journals.org

Design Principles for Prodrug Development Utilizing the Compound Scaffold

Prodrug design is a strategic approach used to overcome undesirable pharmacokinetic or pharmaceutical properties of a parent drug molecule. nih.gov The goal is to create a derivative that can be converted in vivo to the active compound. nih.gov For the 2-(2-furoyl)hydrazinecarbothioamide scaffold, several prodrug strategies can be envisioned.

The primary objectives for creating prodrugs include enhancing aqueous solubility, improving membrane permeability by increasing lipophilicity, and achieving site-specific drug delivery. nih.gov

Improving Solubility: If the parent compound suffers from poor water solubility, a hydrophilic promoiety (e.g., a phosphate (B84403), amino acid, or polyethylene (B3416737) glycol chain) could be attached. A potential attachment point would be a hydroxyl group introduced onto the furan ring, which could then be esterified.

Improving Permeability: To enhance passage through biological membranes, a lipophilic group can be temporarily attached. For the target scaffold, the terminal amine of the thiourea could be converted into an N-Mannich base or an acyloxymethyl derivative, which are designed to be cleaved by enzymes in the body.

Scaffold as Prodrug: In some cases, the entire heterocyclic scaffold can act as a prodrug, which is later converted to the active form. For example, related heterocyclic systems have been shown to undergo reductive cleavage in vivo to generate a bioactive thiophenol derivative. nih.gov This suggests that the this compound scaffold could potentially be designed to release an active species upon metabolic transformation. nih.gov

Application of Combinatorial Chemistry in Analogue Discovery

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. The modular synthesis of derivatives based on the this compound scaffold is highly amenable to combinatorial approaches.

The synthetic pathways described for N-substitution and furan modification allow for a "mix-and-match" strategy. A library of diverse furan-based intermediates can be generated, for example, through various Suzuki-Miyaura coupling reactions. nih.gov In parallel, a collection of different thiosemicarbazides or isothiocyanates can be synthesized or procured. These two sets of building blocks can then be systematically reacted to produce a large matrix of final compounds. This approach significantly accelerates the discovery of lead compounds by allowing for the simultaneous exploration of substitutions at multiple positions on the scaffold.

Table 3: Combinatorial Matrix Example

Building Block A (Furan Aldehydes)Building Block B (Thiosemicarbazides)Resulting Product Library
2-FuraldehydeThiosemicarbazideThis compound
5-Phenylfuran-2-carbaldehydeThiosemicarbazide2-((5-Phenylfuran-2-yl)methylene)hydrazinecarbothioamide
2-Furaldehyde4-PhenylthiosemicarbazideN-Phenyl-2-(2-furoyl)hydrazinecarbothioamide
5-Phenylfuran-2-carbaldehyde4-PhenylthiosemicarbazideN-Phenyl-2-((5-phenylfuran-2-yl)methylene)hydrazinecarbothioamide

This systematic approach enables a comprehensive investigation of the structure-activity landscape surrounding the core scaffold, optimizing the potential for identifying novel and potent analogues.

Applications of 2 2 Furoyl Hydrazinecarbothioamide in Materials Science and Interdisciplinary Fields

A Promising Ligand in Homogeneous and Heterogeneous Catalysis

The molecular architecture of 2-(2-furoyl)hydrazinecarbothioamide makes it an excellent candidate as a ligand in both homogeneous and heterogeneous catalysis. The presence of multiple donor atoms—oxygen from the furoyl group, nitrogen atoms from the hydrazine (B178648) bridge, and the sulfur of the carbothioamide—allows for the formation of stable complexes with a wide range of transition metals. These metal complexes are at the heart of catalytic activity.

Research on structurally similar thiosemicarbazone complexes has demonstrated their capacity to facilitate various organic transformations. For instance, copper(II) complexes of thiosemicarbazones derived from furan-2-aldehyde have shown inhibitory activity against certain bacteria and fungi, hinting at their potential in catalytic processes that target biological systems. researchgate.net Furthermore, the reversible copper(II)/copper(I) couples observed in cyclic voltammetry studies of these complexes suggest their utility in redox-based catalysis. researchgate.net The furan (B31954) moiety itself can participate in π-stacking interactions, which can influence the stereoselectivity of catalytic reactions.

In heterogeneous catalysis, this compound can be anchored onto solid supports, such as silica (B1680970) or polymers, through its functional groups. This immobilization creates robust and reusable catalysts, a key advantage in industrial applications. The porous nature of these supports can also contribute to the selectivity of the catalytic process by controlling the access of substrates to the active metal centers. While direct catalytic applications of this compound are still an area of active research, the established catalytic prowess of related compounds provides a strong foundation for its future development in this field.

A Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The modular nature of these materials allows for the tuning of their properties for specific applications, such as gas storage, separation, and catalysis. The multitopic binding sites of this compound make it a highly suitable organic linker for the synthesis of novel CPs and MOFs. rsc.org

The ability of the ligand to bridge multiple metal centers can lead to the formation of one-, two-, or three-dimensional networks. The geometry of the resulting framework is influenced by the coordination preference of the metal ion and the conformational flexibility of the ligand. For example, studies on a related 2-furoic acid hydrazide ligand have shown its ability to form a Ca(II) coordination polymer. researchgate.net

The furan ring within the this compound structure can also play a crucial role in the properties of the resulting MOF. The potential for post-synthetic modification of the furan ring opens up possibilities for introducing new functionalities into the framework after its initial synthesis. Furthermore, the presence of both hydrogen bond donors (N-H groups) and acceptors (C=O, C=S, and the furan oxygen) can lead to the formation of robust networks stabilized by extensive hydrogen bonding.

Table 1: Potential Coordination Modes of this compound in CPs and MOFs

Donor Atoms InvolvedPotential Coordination ModeResulting Network Dimensionality
N, SChelatingCan act as a terminal or bridging ligand in 1D, 2D, or 3D structures.
O, NChelatingCan form stable five- or six-membered chelate rings with metal ions.
N, O, STridentateCan lead to more rigid and stable framework structures.
Bridging via different donor atomsMultiple metal centers can be linkedFormation of extended 1D, 2D, or 3D networks.

A Platform for the Development of Chemo- and Biosensors

The development of sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The structural elements of this compound provide a versatile platform for the design of novel chemo- and biosensors.

The thiocarbamide and hydrazine moieties are known to have a strong affinity for heavy metal ions. Upon coordination with a metal ion, changes in the electronic properties of the ligand can lead to a detectable signal, such as a change in color (colorimetric sensing) or the emission of light (fluorescent sensing). For instance, acylhydrazone complexes have been explored as "turn-on" fluorescent chemosensors. researchgate.net

The furan ring can be functionalized with other signaling units or recognition elements to create more sophisticated sensors. For example, attaching a fluorescent dye to the furan ring could lead to a sensor where the binding of an analyte to the hydrazinecarbothioamide part modulates the fluorescence of the dye. The inherent reactivity of the hydrazine group itself has been utilized in the development of fluorescent probes for the detection of hydrazine in environmental and biological systems. nih.govdntb.gov.uaresearchgate.net

A Contributor to the Field of Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of this compound to participate in multiple types of non-covalent interactions makes it a valuable building block in this field.

The hydrogen bonding capabilities of the N-H and C=O/C=S groups can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. Hirshfeld surface analysis of similar hydrazone derivatives has been used to explore and understand these intricate supramolecular assemblies. researchgate.net

Furthermore, the combination of metal coordination and hydrogen bonding can lead to the formation of complex supramolecular structures, such as molecular cages and capsules. Research on hydrazone-containing systems has demonstrated the feasibility of using both metal-ligand coordination and reversible hydrazone bond formation to construct intricate molecular cages. mdpi.com The furan ring can also engage in π-π stacking interactions with other aromatic systems, further stabilizing the supramolecular assembly. The study of how these molecules recognize and bind to each other provides fundamental insights into the principles of molecular self-assembly and can lead to the development of new functional materials with applications in areas such as drug delivery and molecular recognition.

Future Directions and Emerging Research Avenues for 2 2 Furoyl Hydrazinecarbothioamide

Integration with Nanotechnology for Advanced Applications

The convergence of nanotechnology with the unique properties of 2-(2-furoyl)hydrazinecarbothioamide and its analogs opens up new frontiers for advanced applications, particularly in drug delivery and diagnostics.

Quantum Dots and Nanoparticle-Based Systems: The development of reactive quantum dots (QDs) and other nanoparticles offers a platform for the targeted delivery of therapeutic agents. mdpi.comcd-bioparticles.com Future research could focus on functionalizing the surface of QDs with this compound or its derivatives. This could be achieved through ligand exchange or covalent bonding, creating stable QD-drug conjugates. mdpi.commdpi.com Such systems could enhance the bioavailability and therapeutic efficacy of the compound while minimizing off-target effects. The intrinsic fluorescence of QDs would also allow for real-time imaging and tracking of the drug's distribution within biological systems. cd-bioparticles.com

Metal Complexes for Enhanced Bioactivity: The formation of metal complexes with hydrazinecarbothioamide derivatives has been shown to enhance their biological significance. nih.govresearchgate.net Investigating the coordination of this compound with various metal ions could lead to the synthesis of novel metal-based nanoparticles with improved therapeutic profiles. ekb.egnih.gov These complexes may exhibit unique physicochemical properties and biological activities, warranting further exploration. nih.govresearchgate.net

Table 1: Potential Nanotechnology-Based Applications

Nanotechnology ApproachPotential ApplicationResearch Focus
Quantum Dot ConjugationTargeted Drug Delivery & BioimagingSurface functionalization of QDs with this compound.
Nanoparticle EncapsulationImproved Bioavailability & Controlled ReleaseEncapsulation of the compound within biocompatible nanoparticles.
Metal-Complex NanoparticlesEnhanced Therapeutic EfficacySynthesis and characterization of metal complexes of this compound.

Leveraging Machine Learning and AI for Rational Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the process of drug discovery and development for compounds like this compound. uminho.ptnih.govlongdom.org

Predictive Modeling of Biological Activity: AI algorithms can be trained on existing data to predict the biological activities of novel derivatives of this compound. uminho.ptresearchgate.net By analyzing structure-activity relationships (SAR), these models can identify key molecular features that contribute to desired therapeutic effects, thereby guiding the synthesis of more potent and selective compounds. researchgate.netijabbr.com

Rational Drug Design and Virtual Screening: Machine learning models can be employed for the de novo design of novel molecules based on the this compound scaffold. nih.govnih.gov These models can generate virtual libraries of compounds with optimized properties, which can then be screened in silico against specific biological targets. longdom.org This approach significantly accelerates the identification of promising drug candidates and reduces the reliance on time-consuming and expensive high-throughput screening. longdom.org

Table 2: AI and Machine Learning in Drug Discovery

AI/ML ApplicationDescriptionPotential Impact
QSAR ModelingQuantitative Structure-Activity Relationship models to predict bioactivity.Accelerated identification of potent analogs.
Virtual ScreeningIn silico screening of large compound libraries against biological targets.Rapid discovery of hit compounds.
De Novo DesignGeneration of novel molecular structures with desired properties.Exploration of new chemical space.

Identification and Exploration of Novel Biological Targets

While research has identified some biological targets for hydrazinecarbothioamide derivatives, a vast landscape of potential targets remains to be explored. nih.govresearchgate.net

Broad-Spectrum Bioactivity: The furan (B31954) scaffold is known to be present in compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. ijabbr.comijabbr.com Future research should aim to systematically screen this compound and its derivatives against a diverse panel of biological targets to uncover new therapeutic applications. nih.govijabbr.com

Targeting Protein-Protein Interactions: A promising area of investigation is the potential for these compounds to modulate protein-protein interactions, which are crucial in many disease pathways. frontiersin.org For instance, derivatives of hydrazinecarbothioamide have been studied as inhibitors of the SARS-CoV-2 main protease. nih.govresearchgate.net

Enzyme Inhibition: The inhibitory potential of this compound against various enzymes should be further investigated. For example, related hydrazone and hydrazide derivatives have shown inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. nih.gov

Table 3: Potential Novel Biological Targets

Target ClassSpecific ExamplesTherapeutic Area
Viral ProteasesSARS-CoV-2 Main Protease, Papain-like ProteaseAntiviral
KinasesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Anticancer
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Neurodegenerative Diseases
Carbonic AnhydraseshCA I and IIVarious disorders

Advancements in Sustainable Synthesis and Green Chemistry Principles

The development of environmentally friendly and efficient synthetic methods for this compound and its analogs is a critical area for future research.

Green Solvents and Catalysts: Exploring the use of greener solvents and catalysts can significantly reduce the environmental impact of the synthesis process. For example, the use of earth-abundant metal catalysts like zinc chloride has shown promise in the synthesis of related furan-containing compounds. shareok.org

Microwave-Assisted and Mechanochemical Synthesis: Alternative energy sources such as microwave irradiation and mechanochemical grinding can lead to faster reaction times, higher yields, and reduced solvent usage compared to conventional heating methods.

One-Pot Reactions and Cascade Synthesis: Designing multi-step syntheses that can be carried out in a single reaction vessel (one-pot reactions) or as a cascade of reactions can improve efficiency and reduce waste. shareok.org The synthesis of heterocyclic compounds from hydrazinecarbothioamide derivatives often involves such strategies. scite.aiumich.eduarkat-usa.org

Fostering Interdisciplinary Collaborations for Holistic Understanding

A comprehensive understanding of the potential of this compound can only be achieved through the synergy of various scientific disciplines.

Chemistry, Biology, and Computer Science Interface: The rational design of new drugs requires a close collaboration between synthetic chemists who create the molecules, biologists who test their activity, and computational scientists who model their behavior. nih.govnih.gov

Pharmacology and Materials Science Partnership: The development of advanced drug delivery systems necessitates the expertise of both pharmacologists who understand the biological barriers and materials scientists who can design and fabricate novel nanocarriers. mdpi.comnih.govnih.gov

Academia-Industry Collaborations: Bridging the gap between academic research and industrial drug development is crucial for translating promising laboratory findings into clinically available therapies. Such collaborations can provide the necessary resources and expertise to navigate the complex process of drug development.

By embracing these future directions and fostering a collaborative research environment, the scientific community can unlock the full potential of this compound and its derivatives for the benefit of human health.

Q & A

Basic: What are the common synthetic routes for 2-(2-Furoyl)hydrazinecarbothioamide?

Answer:
The compound is typically synthesized via nucleophilic addition of hydrazine derivatives to carbonyl-containing precursors. A standard method involves reacting 2-furoyl hydrazides with thiosemicarbazide in absolute ethanol under reflux conditions (60–80°C, 5–6 hours). Post-reaction, the product is isolated by filtration, washed with ethanol, and recrystallized for purity . Alternative routes include condensation reactions with substituted aldehydes/ketones, followed by acid-catalyzed cyclization. Monitoring reaction progress via TLC and confirming purity through melting point analysis or LC-MS is critical .

Basic: Which spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • FT-IR/Raman Spectroscopy: Identifies functional groups (e.g., C=S at ~830 cm⁻¹, N-H stretching at 3140–3275 cm⁻¹) and confirms ligand-metal coordination shifts .
  • NMR (¹H/¹³C): Resolves tautomeric forms and conformational isomers. For example, axial/equatorial isomer ratios (e.g., 3:1) can be quantified using ¹H-NMR peak integration .
  • X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks. SHELX software is widely used for structure refinement, with R-factor thresholds < 0.05 indicating high accuracy .

Advanced: How can researchers design metal complexes using this compound as a ligand?

Answer:

  • Coordination Chemistry: The ligand acts as a multidentate agent via sulfur (C=S), nitrogen (hydrazine), and oxygen (furoyl) donors. React with transition metals (Cu(II), Ni(II), Mn(II)) in ethanol/water at 60°C for 2–4 hours.
  • Characterization: Use molar conductivity to confirm electrolytic nature (non-electrolytes: 10–30 Ω⁻¹ cm² mol⁻¹). UV-Vis spectra (d-d transitions) and magnetic susceptibility measurements determine geometry (e.g., octahedral vs. square planar) .
  • Stability Studies: Cyclic voltammetry evaluates redox behavior, while thermogravimetric analysis (TGA) assesses thermal stability of complexes .

Advanced: How can HOMO-LUMO analysis guide reactivity studies of this compound?

Answer:

  • Computational Methods: Employ Hartree-Fock (HF/sto-3g*) or DFT to calculate frontier orbitals. For example, a HOMO-LUMO gap of 0.3365 au (8.9 eV) suggests moderate kinetic stability and charge-transfer potential .
  • Reactivity Predictions: A low LUMO energy (0.18742 au) indicates electrophilic susceptibility, while high HOMO density at the furoyl group highlights nucleophilic attack sites. Correlate with experimental data (e.g., electrophilic substitution reactions) to validate computational models .

Advanced: How to resolve contradictions between computational predictions and experimental results in reactivity studies?

Answer:

  • Case Example: If DFT-predicted reaction sites (e.g., furoyl oxygen) contradict experimental alkylation data (e.g., sulfur participation):
    • Re-examine basis sets (e.g., switch from sto-3g* to B3LYP/6-311++G** for better accuracy).
    • Validate solvent effects using COSMO-RS or explicit solvent models.
    • Cross-check with spectroscopic evidence (e.g., IR shifts post-reaction) .
  • Statistical Tools: Apply Bland-Altman plots or t-tests to quantify discrepancies between calculated and observed bond lengths/angles .

Advanced: What methodologies are used for pharmacological evaluation of this compound derivatives?

Answer:

  • Cytotoxicity Assays: Use MTT/Proliferation assays (IC₅₀ quantification) on cancer cell lines (e.g., HeLa, MCF-7). Normalize results against positive controls (e.g., cisplatin) .
  • DNA Interaction Studies: Employ UV-Vis titration or fluorescence quenching to calculate binding constants (Kb ~10⁴–10⁶ M⁻¹). Gel electrophoresis confirms intercalation or groove-binding modes .
  • Molecular Docking: Simulate ligand-protein interactions (e.g., with topoisomerase II) using AutoDock Vina. Validate docking scores (≤ -7.0 kcal/mol) with in vitro IC₅₀ correlations .

Advanced: How to optimize synthetic yields for structurally related hydrazinecarbothioamide derivatives?

Answer:

  • DoE (Design of Experiments): Vary parameters (temperature, solvent polarity, stoichiometry) using a 3² factorial design. For example, ethanol/water (4:1) at 70°C increases yields by 15% compared to pure ethanol .
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 minutes at 100 W) while maintaining yields >85% .
  • Byproduct Mitigation: Add molecular sieves to absorb water in condensation reactions, minimizing hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.